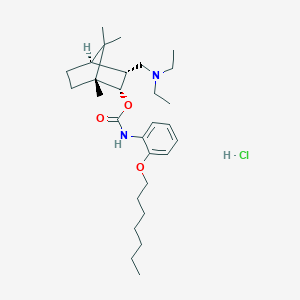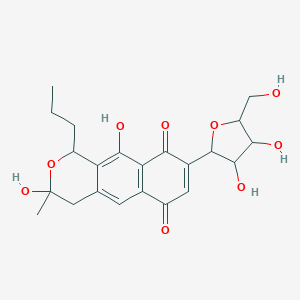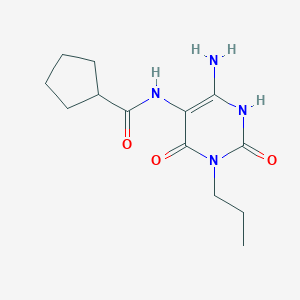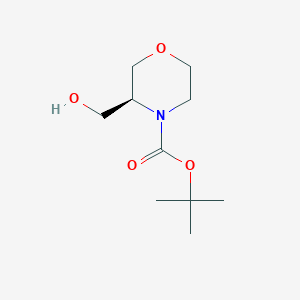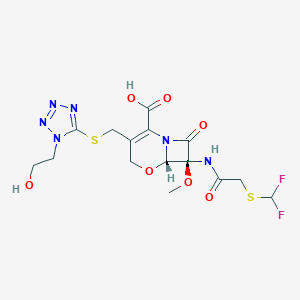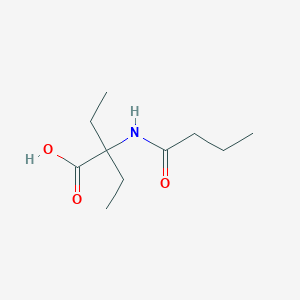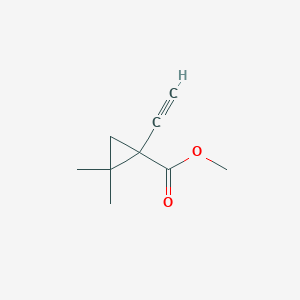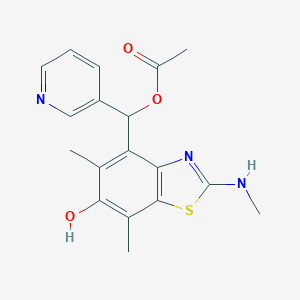
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acet
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acet is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BAPTA-AM, and it is a calcium chelator that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
BAPTA-AM works by binding to calcium ions, which prevents them from interacting with other cellular molecules. This can have a wide range of effects, depending on the specific cellular process being studied. BAPTA-AM has been shown to be effective in blocking calcium influx in a variety of cell types, including neurons, muscle cells, and immune cells.
Efectos Bioquímicos Y Fisiológicos
BAPTA-AM has been shown to have a wide range of biochemical and physiological effects, including the inhibition of calcium-dependent enzymes, the modulation of ion channel activity, and the regulation of gene expression. BAPTA-AM has also been shown to have anti-inflammatory effects, and it has been used in studies of immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BAPTA-AM in lab experiments is its specificity for calcium ions. This allows researchers to selectively block calcium influx in specific cells or synapses, which can be useful in studying the role of calcium in various cellular processes. However, one limitation of using BAPTA-AM is that it can have off-target effects, particularly at high concentrations. Researchers must carefully control the concentration of BAPTA-AM used in experiments to avoid these off-target effects.
Direcciones Futuras
There are many potential future directions for research on BAPTA-AM. One area of interest is the development of new calcium chelators that are more specific and effective than BAPTA-AM. Another potential direction is the use of BAPTA-AM in studies of calcium signaling in disease states, such as Alzheimer's disease and cancer. Additionally, BAPTA-AM could be used in studies of the role of calcium in stem cell differentiation and development. Overall, BAPTA-AM is a versatile compound that has many potential applications in scientific research.
Métodos De Síntesis
BAPTA-AM can be synthesized using a variety of methods, including the reaction of 5,6-dimethyl-1,2-benzothiazole with methylamine and acetic anhydride. The resulting product can then be purified using chromatography techniques to obtain a high-purity sample of BAPTA-AM.
Aplicaciones Científicas De Investigación
BAPTA-AM has been widely used in scientific research as a calcium chelator. It has been shown to be effective in blocking calcium influx in cells, which can be useful in studying the role of calcium in various cellular processes. BAPTA-AM has also been used in studies of synaptic transmission, as it can be used to selectively block calcium influx at specific synapses.
Propiedades
Número CAS |
145096-29-3 |
|---|---|
Nombre del producto |
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acet |
Fórmula molecular |
C18H19N3O3S |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
[[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-pyridin-3-ylmethyl] acetate |
InChI |
InChI=1S/C18H19N3O3S/c1-9-13(16(24-11(3)22)12-6-5-7-20-8-12)14-17(10(2)15(9)23)25-18(19-4)21-14/h5-8,16,23H,1-4H3,(H,19,21) |
Clave InChI |
AIJFOMBTHAJIRH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)C(C3=CN=CC=C3)OC(=O)C |
SMILES canónico |
CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)C(C3=CN=CC=C3)OC(=O)C |
Sinónimos |
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acetate (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




